3-(Cyclohex-1-en-1-yl)acrylic acid

Catalog No.
S1948933
CAS No.
56453-88-4
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohex-1-en-1-yl)acrylic acid

CAS Number

56453-88-4

Product Name

3-(Cyclohex-1-en-1-yl)acrylic acid

IUPAC Name

(E)-3-(cyclohexen-1-yl)prop-2-enoic acid

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6+

InChI Key

HTBJZZUJRAWYLX-VOTSOKGWSA-N

SMILES

C1CCC(=CC1)C=CC(=O)O

Canonical SMILES

C1CCC(=CC1)C=CC(=O)O

Isomeric SMILES

C1CCC(=CC1)/C=C/C(=O)O

The exact mass of the compound 3-(Cyclohex-1-en-1-yl)acrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Cyclohex-1-en-1-yl)acrylic acid is an organic compound characterized by the presence of a cyclohexene ring and an acrylic acid moiety. Its molecular formula is C9H12O2C_9H_{12}O_2, and it has a molecular weight of approximately 152.19 g/mol. The compound features a double bond in the cyclohexene ring, which contributes to its reactivity and versatility in

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones, utilizing oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: It can undergo reduction reactions to yield saturated derivatives, typically using reducing agents like lithium aluminum hydride or hydrogen gas .
  • Substitution: The compound can also participate in substitution reactions where functional groups are replaced by other groups, often involving halogens or nucleophiles .

These reactions illustrate the compound's potential for diverse transformations in synthetic organic chemistry.

The synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid typically involves several methods:

  • Palladium-Catalyzed Cross-Coupling: One common approach includes the reaction of cyclohexene with acrylic acid under palladium-catalyzed oxidative conditions, which allows for high efficiency and yield .
  • Diels-Alder Reaction: Another method involves a Diels-Alder reaction between 1,3-butadiene and acrylic acid to produce cyclohexene derivatives, which can then be further processed to yield 3-(Cyclohex-1-en-1-yl)acrylic acid .

These methods highlight the compound's accessibility through established synthetic routes.

3-(Cyclohex-1-en-1-yl)acrylic acid has diverse applications across various fields:

  • Chemistry: It serves as a ligand in catalytic reactions and a monomer in polymer synthesis, contributing to materials with unique properties .
  • Biochemistry: The compound is used in studies involving enzyme interactions and metabolic pathways, potentially leading to insights into biochemical processes .
  • Drug Development: Research is ongoing to explore its utility as a precursor for pharmaceutical compounds, indicating its relevance in medicinal chemistry .

Several compounds share structural similarities with 3-(Cyclohex-1-en-1-yl)acrylic acid. Notable examples include:

Compound NameStructure DescriptionUnique Features
CyclohexeneA cyclic alkene without the acrylic acid moietySimpler structure; lacks functional groups
Acrylic AcidA carboxylic acid with a double bondLacks cyclohexene ring; simpler reactivity
3-Cyclohexenyl PropanoateAn ester derivative of cyclohexeneContains an ester functional group

Uniqueness

3-(Cyclohex-1-en-1-yl)acrylic acid is unique due to its combination of both unsaturated centers (the cyclohexene ring and the acrylic acid moiety) and a carboxyl group. This structural complexity allows it to participate in a wider range of chemical transformations compared to simpler analogs like cyclohexene or acrylic acid alone. Its versatility makes it valuable in synthetic organic chemistry and materials science .

XLogP3

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Dates

Last modified: 08-16-2023

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